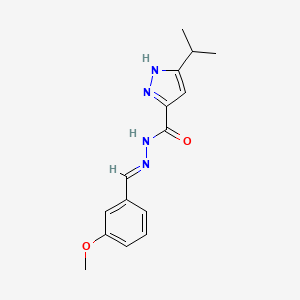

3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

Properties

CAS No. |

303106-33-4 |

|---|---|

Molecular Formula |

C15H18N4O2 |

Molecular Weight |

286.33 g/mol |

IUPAC Name |

N-[(E)-(3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C15H18N4O2/c1-10(2)13-8-14(18-17-13)15(20)19-16-9-11-5-4-6-12(7-11)21-3/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9+ |

InChI Key |

YOFWRWXTIJMCQB-CXUHLZMHSA-N |

Isomeric SMILES |

CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)OC |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)OC |

Origin of Product |

United States |

Biological Activity

3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

- IUPAC Name : N-[(Z)-(3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide

- Molecular Formula : C15H18N4O2

- Molecular Weight : 286.33 g/mol

- CAS Number : 303106-33-4

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial activity against multidrug-resistant bacteria. The effectiveness of these compounds is often measured using Minimum Inhibitory Concentration (MIC) values.

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound 1 | Staphylococcus epidermidis | 7.81 |

| Compound 2 | Acinetobacter baumannii | 15.62 |

| Compound 3 | Enterococcus faecalis | 7.81 |

These findings suggest that compounds related to this compound may also demonstrate similar or enhanced antimicrobial effects, making them candidates for further investigation in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds have shown antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | <0.1 |

| Compound B | PC-3 | 0.33 |

These results highlight the potential of this compound as a lead compound in cancer therapy .

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes that play crucial roles in metabolic pathways:

- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition may enhance insulin secretion, impacting glucose metabolism.

- α-Amylase and α-Glucosidase : These enzymes are involved in carbohydrate digestion; their inhibition could lower blood glucose levels.

By targeting these enzymes, the compound could potentially manage conditions like diabetes and obesity .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar compounds have been studied for their absorption, distribution, metabolism, and excretion (ADME) profiles. Optimizing these parameters is crucial for developing effective therapeutic agents.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that certain pyrazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin .

- Anticancer Properties : Research on related compounds revealed significant antiproliferative effects against various cancer cell lines, suggesting a need for further exploration into their mechanisms and therapeutic applications .

Scientific Research Applications

Pharmacological Activities

Research indicates that compounds in the hydrazone class exhibit various pharmacological activities, including:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can be beneficial in reducing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory conditions.

- Antimicrobial Activity : There is evidence supporting its efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.

- Cancer Therapeutics : The compound's ability to interact with specific biological targets suggests it could be explored for anticancer applications.

Interaction Studies

Interaction studies involving 3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide have focused on its binding affinity with various biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and therapeutic potential. Specific interactions may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways.

- Receptor Modulation : Its interaction with receptors could lead to modulation of signaling pathways relevant to various diseases.

Comparison with Similar Compounds

Structural Variations in Analogues

Key structural analogues of 3-isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide include:

Impact of Substituents on Properties

- Methoxy vs. Trimethoxy Groups: The trimethoxy derivative exhibits higher molecular weight (452.51 g/mol) and enhanced lipophilicity compared to the monomethoxy compound (286.33 g/mol). This may improve membrane permeability but reduce aqueous solubility.

- Halogen Substitution : The brominated analogue introduces a heavy atom, which may facilitate crystallography studies (e.g., via SHELX programs ) and alter reactivity in cross-coupling reactions.

Preparation Methods

Step 1: Synthesis of 3-Isopropylpyrazole-5-carboxylic Acid Ester

The ester precursor is often prepared via alkylation or cyclization. For example:

Step 2: Conversion to Carbohydrazide

The ester is hydrolyzed to the carboxylic acid and then converted to the carbohydrazide via hydrazinolysis:

Condensation with 3-Methoxybenzaldehyde

The final step involves condensation of the pyrazole carbohydrazide with 3-methoxybenzaldehyde to form the hydrazone linkage.

Reaction Conditions

Mechanism

-

Nucleophilic Attack : Hydrazine’s amino group attacks the carbonyl carbon of 3-methoxybenzaldehyde.

-

Dehydration : Water is eliminated to form the hydrazone (C=N) bond.

-

Stereochemistry : The reaction predominantly yields the E-isomer due to steric and electronic factors.

Purification and Characterization

Workup and Recrystallization

Key Characterization Data

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 234–236°C (E-isomer) | |

| IR (cm⁻¹) | 3214 (NH), 1656 (C=O), 1603 (N=CH) | |

| ¹H NMR (DMSO-d₆) | δ 3.77 (s, OCH₃), δ 6.47 (s, H-pyrazole) |

Comparative Analysis of Synthesis Methods

The following table summarizes methodologies from diverse literature sources:

Challenges and Optimization Strategies

-

Stereochemical Control : Reactions favor the E-isomer, but competing Z-isomers may form under non-optimal conditions.

-

Purification : Use of column chromatography (e.g., Florisil) or recrystallization improves purity.

-

Scalability : Industrial processes optimize solvent ratios (e.g., 1:1 ethanol/water) and minimize catalyst usage.

Applications and Derivatives

This compound serves as a scaffold for developing:

Q & A

Q. What are the key synthetic methodologies for preparing 3-Isopropyl-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a multi-step process:

- Condensation Reaction : The hydrazide moiety is formed via condensation of pyrazole-5-carbohydrazide with 3-methoxybenzaldehyde under reflux in ethanol or methanol. Acid catalysts (e.g., acetic acid) are often employed to accelerate imine bond formation .

- Purification : Recrystallization using solvents like ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

- Monitoring : Thin-layer chromatography (TLC) is critical to track reaction progress and confirm intermediate formation .

Q. Which analytical techniques are essential for characterizing this compound?

- Spectroscopy :

- NMR (¹H, ¹³C): Resolves structural details, including methoxy and isopropyl substituents .

- IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for the hydrazone linkage) .

- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns to validate the molecular formula .

- Elemental Analysis : Ensures stoichiometric purity .

Q. What are the fundamental chemical reactivities of this hydrazone-pyrazole hybrid?

- Reduction : The hydrazone bond (C=N) can be reduced to an amine using NaBH₄ or LiAlH₄, enabling further functionalization .

- Electrophilic Substitution : The pyrazole ring undergoes halogenation or nitration under Lewis acid catalysis (e.g., AlCl₃) .

- Hydrolysis : Acidic/basic conditions cleave the hydrazone bond, yielding pyrazole-5-carbohydrazide and 3-methoxybenzaldehyde derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying conditions?

- DOE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, elevated temperatures (70–80°C) improve imine formation kinetics but may require inert atmospheres to prevent oxidation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .

- Scale-Up Challenges : Address solubility issues by switching to polar aprotic solvents (DMF, DMSO) during large-scale synthesis .

Q. How should contradictory bioactivity data in different studies be reconciled?

- Assay Validation : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) and ensure consistent cell lines (e.g., HeLa vs. MCF-7 discrepancies) .

- Purity Assessment : Confirm compound purity via HPLC; impurities like unreacted aldehydes may skew bioactivity results .

- Structural Analogues : Test derivatives (e.g., replacing 3-methoxy with 4-methoxy groups) to isolate structure-activity relationships (SAR) .

Q. What computational approaches are effective for studying its interaction with biological targets?

- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with observed IC₅₀ values to guide lead optimization .

Q. What mechanistic insights exist for its modulation of biochemical pathways?

- Enzyme Inhibition : Kinetic studies (Lineweaver-Burk plots) reveal competitive/non-competitive inhibition of targets like topoisomerase II .

- Receptor Profiling : Radioligand binding assays (e.g., with ³H-labeled compounds) quantify affinity for serotonin or dopamine receptors .

- Pathway Analysis : Western blotting or qPCR can assess downstream effects on apoptosis markers (e.g., Bcl-2, caspase-3) .

Q. Which advanced spectroscopic techniques resolve structural ambiguities?

- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing, though requires high-quality single crystals .

- 2D NMR (COSY, NOESY) : Elucidates spatial proximity of protons, critical for distinguishing E/Z isomers in the hydrazone moiety .

- Solid-State NMR : Characterizes polymorphic forms, which may impact bioavailability .

Q. How does the compound’s stability vary under different storage conditions?

- Accelerated Degradation Studies : Expose to UV light, humidity (40°C/75% RH), and pH extremes (1–13) to identify degradation products via LC-MS .

- Excipient Compatibility : Test with common stabilizers (e.g., mannitol, PVP) to enhance shelf life in formulation studies .

Q. What strategies address contradictions in reported chemical reactivity?

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect transient intermediates that explain divergent pathways .

- Substituent Effects : Compare reactivity of analogues (e.g., electron-withdrawing vs. donating groups on the benzylidene ring) to rationalize product distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.